molecular formula C15H25F3N4O3 B2684559 N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide CAS No. 1327320-81-9

N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide

Cat. No.: B2684559
CAS No.: 1327320-81-9
M. Wt: 366.385
InChI Key: DWUTYXUKTRPRIM-UHFFFAOYSA-N
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Description

N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butylcarbamoyl group, and a trifluoroethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the tert-Butylcarbamoyl Group: This step involves the reaction of the piperidine derivative with tert-butyl isocyanate in the presence of a base such as triethylamine.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide.

    Final Coupling: The final step involves coupling the intermediate with ethanediamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroethyl iodide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with amine or alcohol functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the trifluoroethyl group.

Scientific Research Applications

N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide shares similarities with other piperidine derivatives and trifluoroethyl-containing compounds.
  • Examples include N-tert-butylcarbamoyl piperidine derivatives and trifluoroethyl amides.

Uniqueness

  • The combination of the piperidine ring, tert-butylcarbamoyl group, and trifluoroethyl group in N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide imparts unique chemical properties.
  • These properties include enhanced stability, specific binding affinity, and distinct reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25F3N4O3/c1-14(2,3)21-13(25)22-6-4-10(5-7-22)8-19-11(23)12(24)20-9-15(16,17)18/h10H,4-9H2,1-3H3,(H,19,23)(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUTYXUKTRPRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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